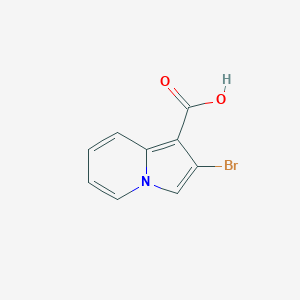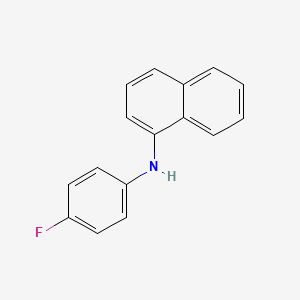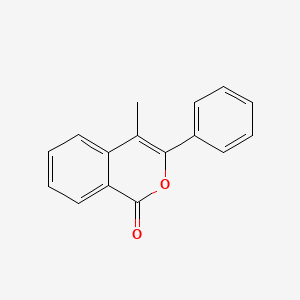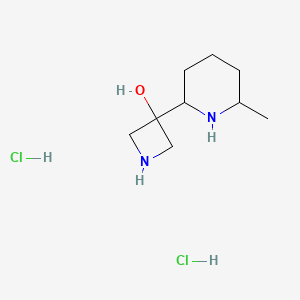
2-Bromoindolizine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoindolizine-1-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C9H6BrNO2. It is a derivative of indolizine, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoindolizine-1-carboxylic acid typically involves the bromination of indolizine-1-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromoindolizine-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoindolizine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromoindolizine-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents
Materials Science: The compound’s derivatives are used in the development of organic fluorescent molecules for biological imaging and materials applications.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Mecanismo De Acción
The mechanism of action of 2-Bromoindolizine-1-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For example, in medicinal chemistry, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
Indolizine-1-carboxylic acid: The parent compound without the bromine atom.
2-Chloroindolizine-1-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
2-Iodoindolizine-1-carboxylic acid: A similar compound with an iodine atom instead of bromine
Uniqueness
2-Bromoindolizine-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Propiedades
Fórmula molecular |
C9H6BrNO2 |
|---|---|
Peso molecular |
240.05 g/mol |
Nombre IUPAC |
2-bromoindolizine-1-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO2/c10-6-5-11-4-2-1-3-7(11)8(6)9(12)13/h1-5H,(H,12,13) |
Clave InChI |
GTCYBRBMWPYZKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=CN2C=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)
![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)




![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)
![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)
